3-(3-Methylphenyl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(3-Methylphenyl)azetidin-3-ol;hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-methylphenyl group attached to the azetidine ring, along with a hydroxyl group at the third position and a hydrochloride salt form.
Mechanism of Action
Target of Action
The primary target of 3-(3-Methylphenyl)azetidin-3-ol;hydrochloride is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . It acts as a non-cleavable linker in ADCs and an alkyl chain-based linker in PROTACs .
Mode of Action
This compound: interacts with its targets by attaching an ADC cytotoxin through an ADC linker . In the case of PROTACs, it contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The biochemical pathways affected by This compound involve the intracellular ubiquitin-proteasome system. PROTACs exploit this system to selectively degrade target proteins .
Result of Action
The molecular and cellular effects of This compound ’s action result in the degradation of target proteins when used in PROTACs . When used in ADCs, it enables the delivery of cytotoxins to specific cells .
Biochemical Analysis
Biochemical Properties
The compound 3-(3-Methylphenyl)azetidin-3-ol hydrochloride plays a significant role in biochemical reactions. It is used as a linker in the formation of ADCs, which are comprised of an antibody attached to a cytotoxin . The compound also serves as a linker in the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of 3-(3-Methylphenyl)azetidin-3-ol hydrochloride on cells are primarily related to its role in the formation of ADCs and PROTACs . As a linker in ADCs, it enables the delivery of cytotoxic drugs to specific cells, thereby influencing cell function . As a linker in PROTACs, it facilitates the degradation of target proteins, thereby influencing cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Methylphenyl)azetidin-3-ol hydrochloride involves its role as a linker in the formation of ADCs and PROTACs . In ADCs, it enables the attachment of a cytotoxic drug to an antibody, allowing the drug to be delivered specifically to target cells . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating the degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)azetidin-3-ol;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 3-methylphenylamine with an epoxide under acidic conditions to form the azetidine ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions. This can be achieved by treating the azetidine intermediate with oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can participate in substitution reactions, where the hydroxyl group or the phenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(3-Methylphenyl)azetidin-3-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It is investigated for its effects on various biological targets and pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)azetidin-3-ol;hydrochloride: Similar structure but with a different position of the methyl group on the phenyl ring.
3-Phenylazetidin-3-ol;hydrochloride: Lacks the methyl group on the phenyl ring.
3-(3-Methylphenyl)azetidin-3-one;hydrochloride: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-(3-Methylphenyl)azetidin-3-ol;hydrochloride is unique due to the presence of both the 3-methylphenyl group and the hydroxyl group on the azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(3-methylphenyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUCWUTWHHIPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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